molecular formula C29H29N3O2 B11416540 4-(4-tert-butylphenyl)-3-(2-hydroxyphenyl)-5-(2-phenylethyl)-4,5-dihydropyrrolo[3,4-c]pyrazol-6(1H)-one

4-(4-tert-butylphenyl)-3-(2-hydroxyphenyl)-5-(2-phenylethyl)-4,5-dihydropyrrolo[3,4-c]pyrazol-6(1H)-one

Cat. No.: B11416540
M. Wt: 451.6 g/mol
InChI Key: QPGFZNMFCOCPNW-UHFFFAOYSA-N
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Description

4-(4-TERT-BUTYLPHENYL)-3-(2-HYDROXYPHENYL)-5-(2-PHENYLETHYL)-1H,4H,5H,6H-PYRROLO[3,4-C]PYRAZOL-6-ONE is a complex organic compound that belongs to the class of pyrrolopyrazoles

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(4-TERT-BUTYLPHENYL)-3-(2-HYDROXYPHENYL)-5-(2-PHENYLETHYL)-1H,4H,5H,6H-PYRROLO[3,4-C]PYRAZOL-6-ONE typically involves multi-step organic reactions. Common synthetic routes may include:

    Formation of the pyrrolo[3,4-c]pyrazole core: This can be achieved through cyclization reactions involving appropriate precursors.

    Functionalization of the core: Introduction of the tert-butylphenyl, hydroxyphenyl, and phenylethyl groups through various substitution reactions.

Industrial Production Methods

Industrial production methods for such complex compounds often involve optimization of reaction conditions to maximize yield and purity. This may include:

    Catalysis: Use of catalysts to enhance reaction rates.

    Purification: Techniques such as recrystallization, chromatography, and distillation to purify the final product.

Chemical Reactions Analysis

Types of Reactions

4-(4-TERT-BUTYLPHENYL)-3-(2-HYDROXYPHENYL)-5-(2-PHENYLETHYL)-1H,4H,5H,6H-PYRROLO[3,4-C]PYRAZOL-6-ONE can undergo various chemical reactions, including:

    Oxidation: Conversion of hydroxy groups to carbonyl groups.

    Reduction: Reduction of carbonyl groups to alcohols.

    Substitution: Electrophilic or nucleophilic substitution reactions on the aromatic rings.

Common Reagents and Conditions

Common reagents used in these reactions may include:

    Oxidizing agents: Such as potassium permanganate or chromium trioxide.

    Reducing agents: Such as sodium borohydride or lithium aluminum hydride.

    Substitution reagents: Such as halogens or alkylating agents.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while reduction may yield alcohols.

Scientific Research Applications

Chemistry

In chemistry, 4-(4-TERT-BUTYLPHENYL)-3-(2-HYDROXYPHENYL)-5-(2-PHENYLETHYL)-1H,4H,5H,6H-PYRROLO[3,4-C]PYRAZOL-6-ONE can be used as a building block for the synthesis of more complex molecules.

Biology

In biology, this compound may exhibit biological activities such as anti-inflammatory, antimicrobial, or anticancer properties, making it a potential candidate for drug development.

Medicine

In medicine, derivatives of this compound could be explored for therapeutic applications, including treatment of various diseases.

Industry

In industry, this compound may be used in the development of new materials with specific properties, such as polymers or coatings.

Mechanism of Action

The mechanism of action of 4-(4-TERT-BUTYLPHENYL)-3-(2-HYDROXYPHENYL)-5-(2-PHENYLETHYL)-1H,4H,5H,6H-PYRROLO[3,4-C]PYRAZOL-6-ONE involves interaction with molecular targets such as enzymes or receptors. The specific pathways involved may include:

    Binding to active sites: Inhibition or activation of enzymes.

    Receptor interaction: Modulation of receptor activity leading to downstream effects.

Comparison with Similar Compounds

Similar Compounds

Similar compounds to 4-(4-TERT-BUTYLPHENYL)-3-(2-HYDROXYPHENYL)-5-(2-PHENYLETHYL)-1H,4H,5H,6H-PYRROLO[3,4-C]PYRAZOL-6-ONE include other pyrrolopyrazoles with different substituents.

Uniqueness

The uniqueness of this compound lies in its specific substituents, which may confer unique biological activities or chemical properties compared to other pyrrolopyrazoles.

Properties

Molecular Formula

C29H29N3O2

Molecular Weight

451.6 g/mol

IUPAC Name

4-(4-tert-butylphenyl)-3-(2-hydroxyphenyl)-5-(2-phenylethyl)-1,4-dihydropyrrolo[3,4-c]pyrazol-6-one

InChI

InChI=1S/C29H29N3O2/c1-29(2,3)21-15-13-20(14-16-21)27-24-25(22-11-7-8-12-23(22)33)30-31-26(24)28(34)32(27)18-17-19-9-5-4-6-10-19/h4-16,27,33H,17-18H2,1-3H3,(H,30,31)

InChI Key

QPGFZNMFCOCPNW-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)C1=CC=C(C=C1)C2C3=C(C(=O)N2CCC4=CC=CC=C4)NN=C3C5=CC=CC=C5O

Origin of Product

United States

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